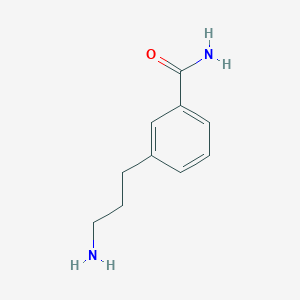

3-(3-Aminopropyl)benzamide

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-(3-aminopropyl)benzamide |

InChI |

InChI=1S/C10H14N2O/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7H,2,4,6,11H2,(H2,12,13) |

InChI Key |

RYGPIINPXFIUKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

3-(3-Aminopropyl)benzamide chemical properties and structure

An In-Depth Technical Guide to 3-(3-Aminopropyl)benzamide: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic molecule of interest to researchers in medicinal chemistry and materials science. The document elucidates the compound's core chemical properties and structure, offers a detailed, field-tested synthesis protocol, and discusses its potential as a versatile molecular scaffold. This guide is intended for scientists and technical professionals engaged in drug discovery, chemical synthesis, and the development of novel molecular entities.

Chemical Identity and Molecular Structure

This compound, also referred to as N-(3-Aminopropyl)benzamide, is a derivative of benzamide characterized by an aminopropyl group attached to the amide nitrogen. This structure imparts both rigidity, from the phenyl ring, and flexibility, from the three-carbon aliphatic chain. These distinct features make it a valuable building block for creating more complex molecular architectures.

Key identifiers for this compound are:

-

IUPAC Name: N-(3-Aminopropyl)benzamide

-

CAS Number: 6108-74-3[1]

-

Molecular Formula: C₁₀H₁₄N₂O[1]

-

SMILES: O=C(NCCCN)C1=CC=CC=C1[1]

The hydrochloride salt of this compound is also commonly used and is identified by CAS Number 29833-50-9.[2][3]

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility testing and analytical method development.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Appearance | Typically an off-white to white solid or oil | General knowledge |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred from structure |

| Melting Point | Not available in cited literature; must be determined experimentally | |

| Boiling Point | Not available in cited literature; must be determined experimentally |

Synthesis and Characterization

Synthesis Rationale

The most direct and efficient synthesis of this compound involves the nucleophilic acyl substitution reaction between benzoyl chloride and 1,3-diaminopropane. This method is favored due to the high reactivity of the acyl chloride and the commercial availability of both starting materials.

Causality of Experimental Choices:

-

Reactant Stoichiometry: An excess of 1,3-diaminopropane is used. One equivalent acts as the nucleophile to form the desired amide bond, while a second equivalent serves as an in situ base to neutralize the hydrochloric acid byproduct. This prevents the protonation of the remaining diamine, which would render it non-nucleophilic, and avoids the need for an external organic base like triethylamine, simplifying purification.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the reactants, and has a low boiling point, facilitating its removal post-reaction.

-

Temperature Control: The reaction is initiated at 0 °C (ice bath) because the acylation of amines is highly exothermic. Slow, dropwise addition of benzoyl chloride to the cooled amine solution prevents overheating, which can lead to side reactions and degradation of the product.

Experimental Protocol: Synthesis via Acyl Chloride

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (2.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

-

Reaction: Add benzoyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous DCM, to the stirred amine solution dropwise via an addition funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M sodium hydroxide solution (to remove any excess benzoyl chloride and ammonium salts), water, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product. The crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford the pure this compound.

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic peaks for the aromatic, aliphatic, and amide protons and carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final product.

Applications in Research and Drug Development

While specific high-profile applications for this compound are not extensively documented in top-tier literature, its structure makes it a highly valuable versatile small molecule scaffold [3] for synthetic and medicinal chemistry.

-

Scaffold for Library Synthesis: The terminal primary amine is a crucial functional handle. It can be readily derivatized via reactions such as acylation, sulfonylation, reductive amination, or arylation to generate large libraries of novel compounds for biological screening.

-

Fragment-Based Drug Discovery (FBDD): The molecule combines a rigid aromatic group (a common feature in drug molecules for π-stacking interactions) with a flexible linker, making it an attractive fragment for FBDD campaigns to identify initial low-affinity binders to biological targets.

-

Linker Technology: The bifunctional nature of the molecule (amide and primary amine separated by a propyl chain) makes it a candidate for use as a linker in the development of more complex molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular probes, connecting a target-binding moiety to an effector moiety.

Safety and Handling

As a chemical reagent, this compound must be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a structurally well-defined compound with significant potential in chemical research and development. Its straightforward synthesis and the presence of two key reactive functional groups—an amide and a primary amine—position it as a valuable and versatile building block. Researchers can leverage this scaffold for the efficient construction of compound libraries and the development of novel molecular entities aimed at various therapeutic and technological applications.

References

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life Academy of Nanoscience and Bioletters. [Link]

- Process for the synthesis of a benzamide derivative.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(3-Aminopropyl)benzamide

Introduction: Elucidating the Molecular Architecture of a Versatile Benzamide Derivative

3-(3-Aminopropyl)benzamide is a molecule of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. Its structure, combining a rigid aromatic benzamide core with a flexible aminopropyl sidechain, presents a unique set of physicochemical properties that are crucial for its biological activity. A thorough understanding of its molecular structure is paramount for researchers aiming to design and synthesize novel derivatives with tailored therapeutic profiles.

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system of protocols and data interpretation, this document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for unambiguous identification and characterization of this important chemical entity. We will not only present the data but also delve into the causality behind the experimental choices and the logic that underpins the spectral interpretations, reflecting field-proven insights from a senior application scientist's perspective.

Molecular Structure and Isomerism: A Foundational Overview

Before delving into the spectroscopic data, it is crucial to establish the precise molecular structure of the compound . "this compound" specifies that the aminopropyl group is attached to the 3-position (meta) of the benzene ring of the benzamide. It is important to distinguish this from its structural isomer, N-(3-aminopropyl)benzamide, where the aminopropyl group is attached to the nitrogen of the amide. This guide will focus on the spectroscopic data for This compound .

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, we can meticulously map the connectivity and chemical environment of each atom within the this compound molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust and reproducible NMR protocol is the bedrock of reliable structural assignment. The following methodology is a standard, field-proven approach for acquiring high-quality NMR data for compounds of this nature.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂ and -CONH₂).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Reference: The residual solvent peak is used for calibration (e.g., DMSO at 2.50 ppm).

Instrumental Parameters (¹³C NMR):

-

Spectrometer: The same spectrometer as for ¹H NMR.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard for organic molecules.

-

Reference: The solvent peak is used for calibration (e.g., DMSO-d₆ at 39.52 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the protons of the aminopropyl chain. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Singlet (broad) | 1H | Ar-H (position 2) |

| ~7.7 | Doublet | 1H | Ar-H (position 4 or 6) |

| ~7.4 | Triplet | 1H | Ar-H (position 5) |

| ~7.3 | Doublet | 1H | Ar-H (position 6 or 4) |

| ~7.9 (broad) | Singlet | 1H | -CONH ₐHₑ |

| ~7.3 (broad) | Singlet | 1H | -CONHₐH ₑ |

| ~2.6-2.7 | Triplet | 2H | Ar-CH₂ -CH₂-CH₂-NH₂ |

| ~2.5-2.6 | Triplet | 2H | Ar-CH₂-CH₂-CH₂ -NH₂ |

| ~1.7-1.8 | Multiplet | 2H | Ar-CH₂-CH₂ -CH₂-NH₂ |

| (Variable) | Singlet (broad) | 2H | -CH₂-NH₂ |

Interpretation and Causality:

-

Aromatic Protons (δ 7.3-7.9): The protons on the benzene ring appear in the characteristic downfield region due to the deshielding effect of the aromatic ring current. The substitution pattern (1,3-disubstituted) will lead to a complex splitting pattern. The proton at position 2, being situated between two substituents, is expected to be a singlet or a narrowly split multiplet. The other aromatic protons will show doublet and triplet patterns due to coupling with their neighbors.

-

Amide Protons (δ ~7.3 and ~7.9): The two protons of the primary amide (-CONH₂) are diastereotopic due to the restricted rotation around the C-N bond.[1] This can result in two separate broad singlets. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Aminopropyl Protons (δ 1.7-2.7): The three methylene groups of the propyl chain will appear in the upfield region. The methylene group attached to the aromatic ring (Ar-CH₂) will be the most deshielded due to the ring's influence. The methylene group adjacent to the amino group (-CH₂-NH₂) will also be deshielded by the electronegative nitrogen atom. The central methylene group (-CH₂-) will be the most shielded. The signals for the methylene groups are expected to be triplets or multiplets due to coupling with adjacent methylene protons.

-

Primary Amine Protons (Variable): The protons of the primary amine (-NH₂) will appear as a broad singlet at a variable chemical shift, which is highly dependent on the solvent and concentration. This signal will often exchange with D₂O, leading to its disappearance from the spectrum, a useful diagnostic tool.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (Amide) |

| ~140 | Ar-C (quaternary, attached to propyl) |

| ~135 | Ar-C (quaternary, attached to amide) |

| ~130 | Ar-C H |

| ~129 | Ar-C H |

| ~127 | Ar-C H |

| ~126 | Ar-C H |

| ~40 | Ar-CH₂-CH₂-CH₂ -NH₂ |

| ~35 | Ar-CH₂ -CH₂-CH₂-NH₂ |

| ~33 | Ar-CH₂-CH₂ -CH₂-NH₂ |

Interpretation and Causality:

-

Carbonyl Carbon (δ ~168): The amide carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of this functional group.

-

Aromatic Carbons (δ ~126-140): The six aromatic carbons will give rise to six distinct signals (or fewer if there is accidental overlap). The quaternary carbons attached to the substituents will have different chemical shifts from the protonated aromatic carbons.

-

Aliphatic Carbons (δ ~33-40): The three methylene carbons of the aminopropyl chain appear in the upfield region. The carbon attached to the electronegative nitrogen atom (-CH₂-NH₂) will be the most deshielded of the three.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the amide and amine functionalities, as well as the aromatic ring.

Experimental Protocol: A Standardized Approach

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Medium, Broad | N-H stretching (amide and amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1660 | Strong | C=O stretching (Amide I band) |

| ~1600 | Medium | N-H bending (Amide II band) and C=C stretching (aromatic) |

| ~1400 | Medium | C-N stretching |

| 800-600 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation and Causality:

-

N-H Stretching Region (3400-3100 cm⁻¹): This broad region will contain overlapping bands from the symmetric and asymmetric stretching vibrations of the primary amide (-CONH₂) and the primary amine (-NH₂). Hydrogen bonding significantly broadens these peaks.

-

C-H Stretching Region (3100-2850 cm⁻¹): The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the sp³ hybridized carbons of the aminopropyl chain.

-

Amide I Band ( ~1660 cm⁻¹): This very strong and sharp absorption is one of the most characteristic peaks in the spectrum and is due to the C=O stretching vibration of the amide. Its position is sensitive to hydrogen bonding.[2]

-

Amide II Band and Aromatic C=C Stretching (~1600 cm⁻¹): This region will likely show a medium intensity peak arising from the N-H bending vibration of the amide, often coupled with C=C stretching vibrations from the aromatic ring.

-

Aromatic C-H Bending (800-600 cm⁻¹): The pattern of strong out-of-plane bending bands in this "fingerprint" region can provide information about the substitution pattern of the benzene ring. For a meta-disubstituted ring, characteristic absorptions are expected.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Ionization and Analysis

Ionization Method:

-

Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺.

-

Electron Ionization (EI): This is a higher-energy technique that leads to more extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

Mass Analyzer:

-

A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, with the latter providing high-resolution mass measurements for accurate molecular formula determination.

Mass Spectral Data and Interpretation

Expected Molecular Ion:

-

The molecular formula of this compound is C₁₀H₁₄N₂O.

-

The monoisotopic molecular weight is approximately 178.11 g/mol .

-

In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 179.12.

-

In EI-MS, the molecular ion peak [M]⁺• at m/z 178.11 should be observable.

Key Fragmentation Pathways:

The fragmentation of this compound will be dictated by the presence of the amide and aminopropyl functionalities.

Sources

The Role of Benzamide Derivatives in DNA Repair: Focus on 3-Aminobenzamide and Structural Analogs

This guide serves as an advanced technical resource for researchers investigating the role of benzamide derivatives in DNA damage response (DDR) pathways. While the user query specifies 3-(3-Aminopropyl)benzamide , this molecule represents a structural variation of the canonical DNA repair modulator 3-Aminobenzamide (3-AB) .

This document will primarily focus on the established mechanisms of 3-Aminobenzamide (3-AB) as the prototypical Poly(ADP-ribose) polymerase (PARP) inhibitor, while explicitly analyzing the Structure-Activity Relationship (SAR) implications of the 3-(3-aminopropyl) modification to provide a complete pharmacological perspective.

Executive Summary

3-Aminobenzamide (3-AB) is a first-generation, non-clinical reference inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) . It functions as a competitive inhibitor at the NAD+ binding site, preventing the synthesis of poly(ADP-ribose) (PAR) chains on acceptor proteins. This inhibition blocks the recruitment of critical Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) factors (e.g., XRCC1), thereby sensitizing cells to alkylating agents and ionizing radiation.

Pharmacological Note on this compound: The specific structure This compound (a benzamide ring substituted at the 3-position with a propyl-amino chain) is chemically distinct from 3-AB. Based on SAR principles of the PARP catalytic pocket:

-

3-AB (IC50 ~30 µM): The 3-amino group forms critical hydrogen bonds within the adenosine-binding pocket of PARP.

-

3-(3-Aminopropyl) Analog: The addition of a propyl chain increases steric bulk. While it retains the primary amide required for mimicking nicotinamide, the extension likely alters binding affinity. This analog is often used as a linker-derivative for immobilizing benzamides on affinity resins (e.g., for PARP purification) rather than as a soluble therapeutic agent.

Chemical & Pharmacological Profile

Structural Determinants of Efficacy

The efficacy of benzamides in DNA repair is governed by their ability to mimic Nicotinamide , the byproduct of the PARP reaction.

| Feature | 3-Aminobenzamide (3-AB) | N-(3-Aminopropyl)benzamide | This compound |

| Structure | Benzene ring, C1-CONH2, C3-NH2 | Benzene ring, C1-CONH-(CH2)3-NH2 | Benzene ring, C1-CONH2, C3-(CH2)3-NH2 |

| Primary Target | PARP-1 / PARP-2 Catalytic Domain | Likely Inactive (Loss of primary amide) | PARP Affinity Ligand (Linker) |

| Mechanism | Competitive NAD+ Antagonist | N/A | Affinity Capture / Weak Inhibition |

| Key SAR Rule | Primary amide (CONH2) is essential for H-bonding with Gly863/Ser904. | Substitution on Amide N abolishes activity. | C3-substitution tolerates bulk for affinity probes. |

Mechanism of Action: PARP Inhibition

PARP-1 acts as a DNA damage sensor. Upon detecting a single-strand break (SSB), it undergoes a conformational change and uses NAD+ to catalyze the addition of ADP-ribose units onto itself (automodification) and histones.

-

Normal Physiology: The negatively charged PAR chains recruit the scaffold protein XRCC1 , which in turn brings Ligase III and Pol

to repair the break. -

Effect of Benzamides: By competing with NAD+, benzamides prevent PARylation. PARP-1 remains bound to the DNA break ("PARP trapping"), preventing access by repair enzymes and leading to replication fork collapse during S-phase.

Mechanistic Role in DNA Repair Pathways

The following Graphviz diagram illustrates the interference of Benzamide inhibitors in the Base Excision Repair (BER) pathway.

Caption: Figure 1: Mechanism of Benzamide-mediated PARP inhibition leading to replication fork collapse and cell death.

Experimental Protocols

In Vitro PARP Activity Assay (Universal for Benzamides)

Objective: Determine the IC50 of 3-Aminobenzamide or its propyl-derivative.

Reagents:

-

Recombinant Human PARP-1 Enzyme.

-

Substrate: Biotinylated NAD+ (250 µM final).

-

Activated DNA (Herring Sperm DNA treated with DNase I).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

Protocol:

-

Preparation: Dilute PARP-1 enzyme to 0.5 U/well in Assay Buffer.

-

Inhibitor Addition: Add 3-AB (or test compound) in a dose-response series (e.g., 0.1 µM to 1000 µM). DMSO concentration must be <1%.

-

Activation: Add Activated DNA (10 µg/mL) to trigger PARP conformational change.

-

Reaction: Initiate with Biotin-NAD+ mix. Incubate at 25°C for 60 minutes.

-

Detection: Quench with Streptavidin-HRP. Read Chemiluminescence.

-

Analysis: Plot RLU vs. Log[Concentration] to calculate IC50.

Clonogenic Survival Assay (Sensitization Study)

Objective: Measure the ability of the benzamide to sensitize cells to the alkylating agent Methyl Methanesulfonate (MMS).

Workflow Visualization:

Caption: Figure 2: Workflow for assessing chemo-sensitization by PARP inhibitors.

Critical Control:

-

3-AB Concentration: Typically used at 1–5 mM in cell culture due to poor cell permeability compared to modern inhibitors (e.g., Olaparib).

-

Negative Control: Use Benzoic Acid (lacks the amino group) or N-substituted benzamides (inactive) to prove the effect is PARP-specific.

Data Summary: Comparative Efficacy

The following table contrasts 3-AB with modern clinical inhibitors and the theoretical propyl-derivative.

| Compound | Target | IC50 (Enzymatic) | Cellular EC50 | Clinical Status |

| 3-Aminobenzamide (3-AB) | PARP-1/2 | 30 - 50 µM | 1 - 5 mM | Research Tool |

| Olaparib | PARP-1/2 | ~5 nM | ~10 nM | FDA Approved |

| This compound | PARP (Linker) | >100 µM (Est.) | Poor Permeability | Affinity Ligand |

| Benzamide | PARP-1 | ~100 µM | High mM | Weak Inhibitor |

Scientific Insight: While 3-AB is less potent than Olaparib, it remains a critical tool for distinguishing catalytic inhibition from PARP trapping . 3-AB inhibits catalysis but traps PARP on DNA much less effectively than Olaparib. This distinction allows researchers to dissect the specific contribution of "trapping" to cytotoxicity.

References

-

Durkacz, B. W., Omidiji, O., Gray, D. A., & Shall, S. (1980). (ADP-ribose)n participates in DNA excision repair. Nature, 283(5747), 593–596. Link

-

Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. Link

-

Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375–429. Link

-

Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. Link

Methodological & Application

Application Notes and Protocols for the Experimental Use of 3-(3-Aminopropyl)benzamide as a Potential Radioprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the current scientific understanding of benzamide derivatives as radioprotective agents, primarily drawing from research on the closely related and well-studied compound, 3-aminobenzamide. As of February 2026, there is no direct published evidence evaluating 3-(3-Aminopropyl)benzamide for its radioprotective efficacy. Therefore, this document serves as a theoretical and practical guide for initiating research into this novel compound, and all protocols will require rigorous experimental validation.

Introduction: The Rationale for Investigating this compound as a Radioprotector

Ionizing radiation poses a significant threat to living tissues by inducing a cascade of damaging events, primarily through the generation of reactive oxygen species (ROS) and direct DNA damage. This can lead to cell death, mutagenesis, and tissue failure, which are major concerns in contexts such as cancer radiotherapy, accidental radiation exposure, and space exploration. Radioprotectors are compounds administered before or during radiation exposure to mitigate these harmful effects.[1]

The benzamide class of compounds has garnered considerable interest for its potential role in modulating the cellular response to DNA damage. A key mechanism of action for many benzamides is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[2][3] By inhibiting PARP, these compounds can influence cell fate decisions following radiation-induced DNA damage, potentially protecting healthy tissues.

This compound is a structural analog of 3-aminobenzamide, a known PARP inhibitor with demonstrated radioprotective properties.[2] The structural similarity suggests that this compound may also exhibit PARP inhibitory activity and, consequently, radioprotective effects. However, it is crucial to note that structure-activity relationship studies on benzamide analogs have indicated that substitutions on the amide group can influence their radiosensitizing (and potentially radioprotective) properties. Therefore, the experimental validation of this compound's efficacy and mechanism of action is paramount.

This document provides a comprehensive guide for researchers to embark on the systematic investigation of this compound as a potential radioprotective agent, covering its hypothesized mechanism of action, detailed protocols for in vitro and in vivo evaluation, and guidance on data interpretation.

Hypothesized Mechanism of Action: PARP Inhibition and Beyond

The primary hypothesized mechanism of action for this compound as a radioprotector is the inhibition of PARP enzymes.

The Role of PARP in DNA Damage Response:

Following radiation-induced DNA single-strand breaks (SSBs), PARP-1 is rapidly recruited to the site of damage.[3] It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of SSBs.

Consequences of PARP Inhibition in Radioprotection:

While PARP is essential for DNA repair, its overactivation following extensive DNA damage can be detrimental. The synthesis of PAR consumes large amounts of NAD+ and, subsequently, ATP, leading to energy depletion and ultimately, a form of programmed cell death known as parthanatos.

By inhibiting PARP, this compound is hypothesized to:

-

Prevent Cellular Energy Depletion: By blocking the excessive consumption of NAD+ and ATP, the inhibitor may preserve the cellular energy pool, allowing cells to survive and repair damage through other, less energy-intensive pathways.

-

Reduce Oxidative Stress: Ionizing radiation leads to a surge in reactive oxygen species (ROS). Studies on related compounds have shown that PARP inhibition can reduce oxidative stress markers.[2]

-

Modulate Apoptosis: By preserving cellular energy and reducing oxidative stress, PARP inhibition may prevent the initiation of the apoptotic cascade.[2]

Caption: Hypothesized mechanism of this compound in radiation protection.

In Vitro Evaluation Protocols

A tiered approach to in vitro testing is recommended to systematically evaluate the radioprotective potential of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the intrinsic toxicity of this compound and to identify the optimal non-toxic concentration range for subsequent radioprotection studies.

Materials:

-

Human normal tissue cell lines (e.g., human lung fibroblasts - HFL-1, intestinal epithelial cells - IEC-6).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound (stock solution in DMSO or water).

-

MTT or WST-1 cell proliferation assay kit.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO or water at the same concentration as the highest compound dose).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

Viability Assay: At each time point, perform the MTT or WST-1 assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration.

Protocol 2: Clonogenic Survival Assay for Radioprotection

Objective: To assess the ability of this compound to protect cells from radiation-induced cell death, as measured by their ability to form colonies.

Materials:

-

Selected cell line and culture reagents.

-

This compound at a pre-determined non-toxic concentration.

-

Gamma-ray or X-ray irradiator.

-

6-well plates.

-

Crystal violet staining solution.

Procedure:

-

Cell Seeding: Seed a known number of cells (e.g., 200-1000, depending on the radiation dose) in 6-well plates.

-

Pre-treatment: One hour before irradiation, treat the cells with this compound at the selected non-toxic concentration. Include a vehicle control group.

-

Irradiation: Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Post-irradiation Culture: After irradiation, replace the medium with fresh complete medium (without the compound) and incubate for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group and radiation dose. Plot the cell survival curves and determine the Dose Modification Factor (DMF).

DMF = (Radiation dose to produce a given effect in the presence of the drug) / (Radiation dose to produce the same effect in the absence of the drug)

A DMF greater than 1 indicates a radioprotective effect.

Sources

- 1. Structure-activity relationships for tumour radiosensitization by analogues of nicotinamide and benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Profiling the Anti-Inflammatory Mechanism of N-(3-aminopyridin-4-yl)benzamide

Abstract & Introduction

N-(3-aminopyridin-4-yl)benzamide (CAS: 918550-20-6) represents a privileged chemical scaffold in medicinal chemistry. Its structural motif—a benzamide cap linked to an aminopyridine moiety—is characteristic of two distinct classes of anti-inflammatory therapeutics: Class I Histone Deacetylase (HDAC) inhibitors (similar to Entinostat) and Janus Kinase (JAK/TYK2) inhibitors .

Determining the precise anti-inflammatory efficacy of this compound requires a rigorous protocol that distinguishes between general cytotoxicity and specific immunomodulation. This Application Note outlines a validated workflow to assess the compound’s ability to suppress pro-inflammatory mediators (NO, TNF-

Key Mechanistic Hypotheses

-

Hypothesis A (Kinase Inhibition): The compound targets the ATP-binding pocket of TYK2/JAK, preventing STAT phosphorylation.

-

Hypothesis B (Epigenetic Modulation): The aminopyridine group acts as a zinc-binding motif, inhibiting HDACs and altering the acetylation status of histones regulating inflammatory gene promoters.

Experimental Design Strategy

To ensure scientific integrity, this protocol follows a "Gatekeeper" logic. We do not proceed to expensive downstream assays (ELISA/Western Blot) until non-toxic, functional efficacy is established via the Griess Assay.

Workflow Visualization

The following diagram illustrates the critical path for validating the compound's activity.

Figure 1: Step-wise decision tree for evaluating anti-inflammatory candidates. This prevents false positives caused by cell death.

Materials & Reagents

| Component | Specification | Purpose |

| Test Compound | N-(3-aminopyridin-4-yl)benzamide (>98% purity) | Anti-inflammatory probe |

| Cell Line | RAW 264.7 (ATCC® TIB-71™) | Murine macrophage model |

| Stimulant | LPS (E. coli O111:B4), 1 µg/mL | TLR4 agonist to induce inflammation |

| Viability Reagent | CCK-8 or MTT | Assessing mitochondrial toxicity |

| NO Reagent | Griess Reagent (1% Sulfanilamide, 0.1% NED) | Measuring Nitric Oxide (Nitrite) |

| Antibodies | Anti-iNOS, Anti-COX-2, Anti-p-STAT3, Anti-Ac-H3 | Mechanistic readouts |

Detailed Protocols

Protocol A: Cell Seeding & Compound Treatment

Rationale: Macrophages are sensitive to passage number. Use cells between passage 3 and 15 to ensure consistent TLR4 expression.

-

Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

cells/well in DMEM + 10% FBS. -

Adherence: Incubate for 24 hours at 37°C, 5% CO₂.

-

Pre-treatment: Aspirate media. Add fresh media containing N-(3-aminopyridin-4-yl)benzamide at increasing concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM). Include a Vehicle Control (0.1% DMSO) .

-

Incubation: Incubate for 1 hour prior to stimulation. This allows the compound to engage intracellular targets (Kinases/HDACs) before the signaling cascade begins.

-

Stimulation: Add LPS (Final concentration: 1 µg/mL) to all wells except the Negative Control .

-

Duration: Incubate for 24 hours .

Protocol B: Nitric Oxide (NO) Screening (Griess Assay)

Rationale: NO is a stable downstream marker of NF-

-

Supernatant Collection: After 24h, transfer 100 µL of culture supernatant to a new clear-bottom 96-well plate.

-

Reagent Addition: Add 100 µL of Griess Reagent (1:1 mix of Reagent A and B) to each well.

-

Reaction: Incubate at Room Temperature for 10 minutes (protect from light).

-

Readout: Measure absorbance at 540 nm using a microplate reader.

-

Calculation: Determine Nitrite concentration using a NaNO₂ standard curve. Calculate % Inhibition:

Protocol C: Mechanistic Validation (Western Blot)

Rationale: To differentiate between Kinase inhibition (TYK2) and Epigenetic modulation (HDAC).

-

Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitors.

-

Separation: Resolve 30 µg protein on 10% SDS-PAGE.

-

Target Probing:

-

iNOS / COX-2: Confirms phenotypic blockade of inflammatory enzymes.

-

p-STAT1 / p-STAT3: Reduced phosphorylation suggests JAK/TYK2 inhibition [1].

-

Acetylated Histone H3 (Ac-H3): Increased acetylation suggests HDAC inhibition [2].

-

I

B-

-

Mechanistic Pathway Map

The following diagram illustrates where N-(3-aminopyridin-4-yl)benzamide is hypothesized to intervene based on its structural pharmacophore.

Figure 2: Dual-target hypothesis. The compound may act as a Kinase Inhibitor (TYK2) or an HDAC Inhibitor to suppress cytokine transcription.

Data Analysis & Interpretation

Expected Results Matrix

Compare your experimental data against these profiles to classify the Mode of Action (MoA).

| Readout | Profile A: TYK2/JAK Inhibitor | Profile B: HDAC Inhibitor | Profile C: General Toxicity |

| Cell Viability | >90% at effective dose | >80% (some cytostasis expected) | <50% (Cell death causes low NO) |

| NO Production | Dose-dependent decrease | Dose-dependent decrease | Decrease due to cell death |

| p-STAT3 (Tyr705) | Strongly Reduced | Unchanged / Mild reduction | N/A |

| Ac-Histone H3 | Unchanged | Strongly Increased | Unchanged |

| TNF- | Reduced | Reduced | Reduced |

Statistical Analysis

-

Perform all experiments in triplicate .

-

Data should be expressed as Mean ± SEM.

-

Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the LPS-only control.

-

Significance threshold: p < 0.05.

References

-

Liang, J. et al. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors.[1] Journal of Medicinal Chemistry.

-

Kim, M.S. et al. (2018). 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents. Bioorganic Chemistry.

-

Pero, R.W. et al. (1999). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides.[2] Molecular and Cellular Biochemistry.

-

Ashkar, S. et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-(3-Aminopropyl)benzamide Solubility

Executive Summary

You are likely encountering solubility issues with 3-(3-Aminopropyl)benzamide due to a mismatch between the compound's protonation state and your solvent's pH.[1][2]

This molecule contains two distinct functional regions: a lipophilic benzamide core and a basic primary amine (propylamine chain).[1][2] The primary amine has a pKa of approximately 9.8–10.5 .[2] In neutral buffers (pH 7.4) or pure water, if you possess the free base form, the molecule remains largely uncharged and dominated by the hydrophobic aromatic ring, leading to aggregation and precipitation.[1]

This guide provides the specific chemical adjustments required to solubilize this compound for both aqueous and organic stock solutions.

Module 1: Rapid Diagnostic Flowchart

Use this decision tree to identify the root cause of your solubility failure.

Figure 1: Diagnostic logic for determining the chemical cause of insolubility based on solvent system and compound form.

Module 2: Aqueous Solubility (The pH Factor)[1][2][3]

The Issue: If you are trying to dissolve the free base of this compound in water or PBS (pH 7.4), it will not dissolve.[1][2] The aromatic ring provides significant lattice energy that the neutral amine cannot overcome.[2]

The Solution: You must convert the amine into a cation (ammonium salt) to break the crystal lattice.[2]

Protocol A: Converting Free Base to Water-Soluble Salt

Use this if you must have an aqueous stock without DMSO.[1][2]

-

Calculate Stoichiometry: Determine the molar amount of your compound. You need exactly 1.0 to 1.1 equivalents of Hydrochloric Acid (HCl).[1][2]

-

Preparation:

-

Final Adjustment: Once dissolved, dilute to final volume. Check pH; it will be acidic.[1][2][3] If a neutral pH is required for injection/treatment, slowly back-titrate with dilute NaOH, but do not exceed pH 8.0 , or the free base will precipitate again.[1]

Why this works:

The primary amine (

Module 3: Organic Stock & The "Crash Out" Effect

The Issue: Researchers often dissolve the compound in DMSO (where it is highly soluble) but observe a white cloud (precipitation) immediately upon adding this stock to cell culture media or buffer.[1][2]

The Mechanism: This is the "Crash Out" effect.[2] When a high-concentration DMSO stock (e.g., 100 mM) hits an aqueous buffer, the DMSO rapidly diffuses into the water.[1] The hydrophobic benzamide molecules are left "stranded" in a high-water environment before they can disperse, causing them to aggregate instantly.[1][2]

Protocol B: The "Stepwise Dilution" Method

Use this to safely introduce DMSO stocks into aqueous buffers.

-

Prepare Stock: Dissolve compound in anhydrous DMSO to 50 mM. (Solubility is generally >20 mg/mL in DMSO) [3].[1][2]

-

Intermediate Dilution (The Bridge):

-

Final Application:

Summary of Physicochemical Properties

| Property | Value / Behavior | Implication |

| Molecular Weight | ~178.23 g/mol (Free Base) | Small molecule, fast diffusion.[1][2] |

| Amine pKa | ~9.8 - 10.5 (Predicted) | Positively charged at pH < 9.[1][2] |

| Amide pKa | ~ -1.5 (Basic) / 13 (Acidic) | Neutral at physiological pH.[1][2] |

| Water Solubility | Free Base: < 1 mg/mLHCl Salt: > 20 mg/mL | Critical: Must use salt form or acidify.[1][2] |

| DMSO Solubility | > 25 mg/mL | Excellent solvent for stocks.[1][2] |

| LogP | ~0.6 - 1.0 | Moderately lipophilic; crosses membranes.[1][2] |

Frequently Asked Questions (FAQs)

Q: Can I use sonication to force the free base into water? A: No. Sonication generates heat and breaks up aggregates temporarily, but without pH adjustment, the compound will re-precipitate (often as micro-crystals) once the energy dissipates.[1] You must chemically modify the solvation shell using acid (Protocol A).[2]

Q: I bought the "HCl Salt" version, but it still looks cloudy in PBS. Why? A: This is likely due to the Common Ion Effect .[2] PBS contains high concentrations of Sodium Chloride (NaCl).[1][2] If your solution is very concentrated (>50 mM), the high chloride ion concentration from the buffer can suppress the solubility of the hydrochloride salt.[1][2] Fix: Dissolve the compound in pure water first, then dilute into 2x PBS, or lower the stock concentration.[1]

Q: Is the compound stable in solution? A: Benzamides are generally stable to hydrolysis at neutral pH.[2] However, primary amines can oxidize over time.[1][2] Store DMSO stocks at -20°C, protected from light and moisture.[1][2] Avoid repeated freeze-thaw cycles which can introduce water into DMSO, lowering solubility.[1][2]

References

-

PubChem. Benzamide, 3-(3-aminopropyl)- Compound Summary.[1][2][4] National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

Technical Support Center: Synthesis of 3-(3-Aminopropyl)benzamide

Welcome to the technical support center for the synthesis of 3-(3-Aminopropyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Synthetic Strategy Overview

The synthesis of this compound presents a common challenge in organic chemistry: the selective transformation of one functional group in the presence of another. The most prevalent and economically viable route involves the selective reduction of the nitrile group of a precursor, 3-cyanobenzamide, without affecting the primary amide.

Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and cleaner reaction profiles compared to stoichiometric metal hydride reagents.[1] However, achieving high selectivity is paramount to prevent the formation of undesired byproducts and simplify purification.

Below is a generalized workflow for this synthesis:

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and corrective actions.

Q1: Why is my yield of this compound consistently low?

A1: Low yield is a multifaceted issue often stemming from incomplete reaction, formation of side products, or loss during work-up. Let's break down the potential causes:

-

Cause A: Incomplete Reaction

-

Diagnosis: Your reaction monitoring (TLC or HPLC) shows a significant amount of remaining 3-cyanobenzamide.

-

Expert Insight: This often points to poor catalyst activity or suboptimal reaction conditions. Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are susceptible to poisoning by impurities (e.g., sulfur compounds) in reagents or solvents.[2] Hydrogen pressure and temperature also play a critical role in driving the reaction to completion.

-

Solutions:

-

Verify Reagent Quality: Use high-purity 3-cyanobenzamide and anhydrous, degassed solvents.

-

Use Fresh Catalyst: Ensure your catalyst is fresh and active. For Pd/C, a dry-packing method under an inert atmosphere can prevent premature deactivation.

-

Optimize Conditions: Systematically increase hydrogen pressure (e.g., from 50 psi to 100 psi) and/or temperature (e.g., from 25°C to 50°C). Monitor the reaction progress to find the optimal balance that avoids side reactions.

-

-

-

Cause B: Formation of Secondary Amines

-

Diagnosis: Mass spectrometry of your crude product shows peaks corresponding to di- or tri-alkylated amine species.

-

Expert Insight: During catalytic hydrogenation, the initially formed primary amine can react with intermediate imines on the catalyst surface, leading to secondary and tertiary amines.[1][3] This is a common issue in nitrile reductions.

-

Solutions:

-

Add Ammonia: Conducting the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia) can suppress the formation of secondary amines by competitively binding to the intermediate imine.[4]

-

Acidic Additives: The addition of a small amount of a weak acid can protonate the primary amine product, reducing its nucleophilicity and preventing further reaction.

-

-

-

Cause C: Product Loss During Work-up

-

Diagnosis: The reaction appears complete, but the isolated yield is poor.

-

Expert Insight: The product, being an amine, is basic and can have significant solubility in aqueous acidic or basic solutions used during extraction. It can also adhere to silica gel during chromatography if not properly handled.

-

Solutions:

-

Careful Extraction: During work-up, ensure the aqueous layer is basified (pH > 10) before extracting the amine product into an organic solvent. Perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate.

-

Purification Strategy: Consider recrystallization as a primary purification method to avoid losses on silica gel. If chromatography is necessary, pre-treat the silica gel with a triethylamine solution (e.g., 1-2% in the eluent) to neutralize acidic sites and prevent product tailing and irreversible adsorption.

-

-

Q2: My final product is contaminated with an unknown impurity. What could it be?

A2: The identity of the impurity depends heavily on the reaction conditions. Here are the most likely candidates:

| Impurity | Potential Cause | Identification Method | Mitigation Strategy |

| Starting Material (3-Cyanobenzamide) | Incomplete reaction. | NMR (aromatic signals), HPLC (retention time match). | Optimize reaction time, temperature, or catalyst loading as described in Q1. |

| 3-Methylbenzamide | Over-reduction of the nitrile followed by hydrogenolysis of the C-C bond (less common). | NMR (new methyl singlet), MS (M+ peak). | Use a less aggressive catalyst or milder conditions. |

| Secondary/Tertiary Amines | Reaction of the product with reaction intermediates.[3] | MS (higher M+ peaks), NMR (complex aliphatic region). | Add ammonia or a weak acid to the reaction mixture.[4] |

| 3-(Aminomethyl)benzyl alcohol | Reduction of the amide group. | NMR (benzyl alcohol signals), MS. | Use a more selective catalyst. Rhodium-based catalysts sometimes show better selectivity for nitrile vs. amide reduction. |

Q3: The reaction seems to stall after a few hours. What should I do?

A3: A stalled reaction is typically due to catalyst deactivation or a change in reaction parameters.

-

Diagnosis: Initial consumption of starting material is observed, but the reaction does not proceed to completion over an extended period.

-

Expert Insight: The catalyst surface can become blocked by impurities or byproducts. In some cases, the product itself can inhibit the catalyst at higher concentrations.

-

Solutions:

-

Check Hydrogen Supply: Ensure the hydrogen cylinder is not empty and that the pressure is maintained.

-

Re-evaluate Solvent and Reagents: Trace impurities in the solvent or starting material could be poisoning the catalyst. Filtering the solvent over activated alumina can remove some polar impurities.

-

Add Fresh Catalyst: In some cases, carefully adding a second portion of the catalyst under an inert atmosphere can restart the reaction.

-

Temperature Adjustment: A modest increase in temperature might provide the necessary activation energy to overcome the stall, but monitor closely for byproduct formation.

-

Frequently Asked Questions (FAQs)

Q: What is the recommended catalyst and solvent system? A: A common and effective system is 5-10 mol% of Palladium on Carbon (5% Pd/C) in methanol or ethanol saturated with ammonia. The ammonia helps to prevent the formation of secondary amine byproducts.[4]

Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine. The starting material (nitrile) will be less polar (higher Rf) than the amine product (lower Rf). Staining with ninhydrin can help visualize the amine product. For more quantitative analysis, HPLC is recommended.

Q: What is the best method for purifying the final product? A: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/ether or isopropanol/heptane is often sufficient and minimizes product loss. For more impure samples, flash column chromatography on silica gel treated with triethylamine is effective.[5]

Q: Are there any specific safety precautions I should take? A: Yes. Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure.

-

Always work in a well-ventilated fume hood.

-

Use a proper hydrogenation apparatus (e.g., a Parr shaker).

-

Ensure there are no ignition sources nearby.

-

Palladium on carbon can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Handle the used catalyst carefully, keeping it wet with water or solvent until it can be disposed of properly.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Synthesis of this compound via Catalytic Hydrogenation

-

Apparatus Setup:

-

To a 250 mL hydrogenation vessel, add 3-cyanobenzamide (5.0 g, 34.2 mmol).

-

Add 10% Palladium on Carbon (0.91 g, 0.86 mmol, 2.5 mol%).

-

Evacuate and backfill the vessel with nitrogen gas three times.

-

Add 100 mL of 7N ammonia in methanol via cannula.

-

-

Hydrogenation:

-

Seal the vessel and connect it to a hydrogenation apparatus.

-

Purge the system with hydrogen gas three times.

-

Pressurize the vessel to 60 psi with hydrogen.

-

Stir the reaction mixture vigorously at room temperature (20-25°C).

-

-

Reaction Monitoring:

-

Monitor the reaction by observing hydrogen uptake.

-

After 12-18 hours, or when hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

-

Take a small aliquot, filter it through celite, and analyze by TLC or HPLC to confirm the consumption of the starting material.

-

-

Work-up and Purification:

-

Carefully filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the celite pad with methanol (2 x 20 mL). Caution: Keep the catalyst wet to prevent ignition.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.

-

Dissolve the crude product in a minimal amount of hot isopropanol.

-

Slowly add heptane until turbidity persists.

-

Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) for several hours to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with cold heptane, and dry under vacuum to yield pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

Caption: Decision tree for troubleshooting low yield issues.

References

-

Nitrile Reduction Overview. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

-

Catalytic Hydrogenation of Nitriles. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

-

Common Conditions for Nitrile to Amine Reduction. (n.d.). Organic Chemistry Data. Retrieved February 5, 2026, from [Link]

-

Catalyst Poisoning in Hydrogenation Reactions. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Purification of Amines. (2024). Reddit r/OrganicChemistry. Retrieved February 5, 2026, from [Link]

-

Side Reactions in Catalytic Hydrogenation of Nitriles. (2020). Patsnap Eureka. Retrieved February 5, 2026, from [Link]

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Eureka | Patsnap [eureka.patsnap.com]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. reddit.com [reddit.com]

Optimal concentration of 3-(3-Aminopropyl)benzamide for cell-based assays

The following technical guide addresses the optimal use of 3-Aminobenzamide (3-AB) and its derivatives in cell-based assays.

Author’s Note on Compound Identity: The specific nomenclature "3-(3-Aminopropyl)benzamide" is chemically distinct from the standard PARP inhibitor 3-Aminobenzamide (3-AB) . While 3-AB is the industry standard reference compound for Poly(ADP-ribose) polymerase (PARP) inhibition, the "propyl" variant you specified is likely a structural analog or a misidentified reagent.

-

If you intend to inhibit PARP: This guide focuses on 3-Aminobenzamide (3-AB) , the validated tool compound (CAS: 3544-24-9).

-

If you possess the specific N-propyl derivative: Refer to the "Optimization Strategy for Novel Derivatives" section, as its potency likely differs from 3-AB.

Section 1: Compound Profile & Preparation

Q: What is the solubility profile of 3-Aminobenzamide for cell culture? A: 3-AB is hydrophobic and requires organic solvents for stock preparation.

-

Solvent: DMSO (Dimethyl sulfoxide) or Ethanol.

-

Stock Concentration: Prepare a 1 M stock solution in DMSO.

-

Stability: Store aliquots at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

-

Aqueous Solubility: Poor. Do not dissolve directly in cell culture media. Dilute the DMSO stock into media immediately prior to use.

Q: What is the "safe" DMSO limit when using high concentrations of 3-AB? A: Since 3-AB is often used at millimolar (mM) concentrations, the volume of DMSO can become toxic.

-

Target: Keep final DMSO concentration < 0.5% (v/v) .

-

Calculation: To achieve 5 mM 3-AB from a 1 M stock, you add 5 µL stock per 1 mL media. This results in 0.5% DMSO.

-

Control: Always run a "Vehicle Control" (media + 0.5% DMSO) to differentiate solvent toxicity from compound effects.

Section 2: Optimal Concentration Ranges

Q: What is the optimal concentration for PARP inhibition in cells? A: Unlike modern clinical PARP inhibitors (e.g., Olaparib, nM range), 3-AB is a first-generation, weak competitive inhibitor. It requires millimolar concentrations to be effective in intact cells due to competition with high intracellular NAD+ levels.

| Application | Recommended Concentration | Exposure Time | Mechanism |

| DNA Repair Inhibition | 1 mM – 5 mM | Pre-treat 1-2h | Competes with NAD+ at PARP active site. |

| Necrosis Prevention | 3 mM – 5 mM | Co-incubation | Prevents NAD+/ATP depletion after massive DNA damage. |

| Differentiation Control | 2 mM – 4 mM | Chronic (Days) | Modulates PARylation-dependent transcription factors. |

| Negative Control (Inactive) | < 100 µM | N/A | 3-AB is generally ineffective at micromolar ranges in cells. |

Q: Why do some sources cite IC50s in the nanomolar (nM) range? A: This is a common confusion with enzyme-free assays or newer inhibitors.

-

Enzyme IC50: ~30 µM (on purified protein).

-

Cellular IC50: ~1-3 mM.

-

Warning: If you use 3-AB at nM or low µM concentrations in cells, you will likely see no effect .

Section 3: Experimental Design & Troubleshooting

Q: I see precipitation when adding the stock to the media. How do I fix this? A: This occurs if the hydrophobic stock hits the aqueous media too quickly ("shock precipitation").

-

Solution: Vortex the media vigorously while slowly adding the DMSO stock.

-

Alternative: Warm the media to 37°C before addition. If precipitate persists, verify your stock concentration is not >1 M.

Q: My cells are dying even in the control group. Is 3-AB toxic? A: 3-AB itself has low toxicity up to ~5 mM, but it can exhibit off-target effects (e.g., free radical scavenging) or glucose metabolism interference at high doses (>10 mM).

-

Check: Ensure your DMSO vehicle is not exceeding 0.5%.

-

Check: 3-AB inhibits DNA repair. If your cells have high basal DNA damage (e.g., BRCA-deficient lines), 3-AB will be synthetic lethal (toxic).

Q: How long should I pre-treat the cells? A:

-

Standard: 1 to 2 hours pre-treatment is sufficient to saturate the enzyme before inducing DNA damage (e.g., H2O2, alkylating agents).

-

Post-Treatment: If adding after injury, it must be added immediately (<5 mins) to prevent the rapid NAD+ depletion crash.

Section 4: Visualizing the Mechanism

The following diagram illustrates the critical decision pathway for PARP activation and where 3-AB intervenes to prevent necrotic cell death (Parthanatos).

Caption: Mechanism of Action: 3-AB competitively inhibits PARP-1, preventing the NAD+ depletion and AIF release that drive necrotic cell death following DNA damage.

Section 5: Protocol for Dose-Response Optimization

If you are using a novel derivative (e.g., the "3-aminopropyl" variant), you must empirically determine the IC50.

-

Seed Cells: Plate cells (e.g., HeLa, CHO) at 5,000 cells/well in 96-well plates. Adhere overnight.

-

Preparation: Prepare serial dilutions of the compound in media (keeping DMSO constant at 0.5%).

-

Range: 0, 10 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM.

-

-

Treatment: Pre-treat cells for 2 hours.

-

Challenge: Add a DNA damaging agent (e.g., 500 µM H2O2) for 30 mins to induce PARP hyperactivation.

-

Readout (Functional):

-

Option A (Viability): Measure ATP levels (CellTiter-Glo) at 4 hours. PARP inhibition should rescue ATP levels.

-

Option B (PAR Formation): Fix cells and stain with anti-Poly(ADP-ribose) antibody (IF/Western). Inhibition should reduce the PAR signal.

-

References

-

Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429.

-

Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775-777.

-

Czapski, G. A., et al. (2004). Effect of poly(ADP-ribose) polymerase inhibitors on oxidative stress-induced cell death in specific cell types. Neuroscience Letters, 356(1), 45-48.

-

Jagtap, P., & Szabó, C. (2005). Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors. Nature Reviews Drug Discovery, 4(5), 421-440.

Technical Support Center: Bioavailability Optimization Guide for 3-(3-Aminopropyl)benzamide

Executive Summary

This technical guide addresses the low in vivo bioavailability often observed with 3-(3-Aminopropyl)benzamide and its structural analogs. Based on the physicochemical properties of this scaffold (primary amine, benzamide core), the primary drivers of poor exposure are identified as rapid oxidative deamination (MAO-mediated) , ionization-limited membrane permeability , and rapid renal clearance . This guide provides actionable protocols for chemical modification, formulation engineering, and experimental diagnosis to restore therapeutic exposure levels.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is the plasma exposure of this compound so low after oral administration?

A: The structure of this compound presents a "perfect storm" for poor oral bioavailability due to three synergistic mechanisms:

-

First-Pass Metabolism (The "MAO Trap"): The primary amine side chain (

) is a prime substrate for Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidase (SSAO) . These enzymes rapidly convert the amine to an aldehyde, which is then oxidized to a carboxylic acid, rendering the molecule inactive and rapidly excreted. -

Ionization & Permeability: At physiological pH (7.4), the primary amine (

) is -

Rapid Renal Clearance: As a small, hydrophilic, polar molecule (low LogP), the compound avoids protein binding and is rapidly filtered by the kidneys before it can distribute to target tissues.

Q2: Can I just increase the dose?

A: Not recommended. Increasing the dose of a primary amine often leads to saturation of specific clearance pathways but can trigger off-target toxicity (e.g., adrenergic storms) before therapeutic levels are reached. Furthermore, if the issue is permeability (Class III/IV compound), higher doses will only increase unabsorbed drug in the gut, leading to osmotic diarrhea or microbiome disruption.

Q3: What is the most effective chemical strategy to fix this?

A: Prodrug Design. You must mask the ionizable amine.[1]

-

Strategy: Convert the primary amine into a carbamate or amide prodrug.

-

Mechanism: This masks the positive charge, increasing LogP (lipophilicity) for better membrane crossing. Once in the blood, plasma esterases cleave the masking group, releasing the active parent drug.

-

Recommendation: Synthesize the Methyl Carbamate or N-Acetyl derivative.

Part 2: Strategic Optimization Protocols

Strategy A: Chemical Modification (Prodrug Approach)

If you have synthetic capabilities, creating a prodrug is the most robust solution.

| Prodrug Class | Modification | Mechanism of Action | Pros | Cons |

| Carbamate | Masks amine charge; cleaved by carboxylesterases. | Excellent oral absorption; tunable half-life. | Requires synthetic step; releases alcohol byproduct. | |

| Peptidyl | Targets PEPT1 transporter in the gut. | Active transport uptake; high bioavailability. | Complex synthesis; rapid hydrolysis in blood. | |

| Azo-Linker | Cleaved by colonic bacteria (if colon targeting). | Site-specific release. | Poor systemic exposure; specific to GI targets. |

Strategy B: Formulation Engineering (Non-Synthetic)

If you cannot alter the molecule, you must protect it from the environment.

Protocol: Ion-Pairing Liposomes

Standard liposomes leak small hydrophilic molecules. Use ion-pairing to "lock" the drug inside the lipid bilayer.

Reagents:

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

Counter-ion: Stearic Acid or Dextran Sulfate (creates hydrophobic complex with the amine).

Workflow:

-

Complexation: Dissolve this compound in water. Add stoichiometric equivalent of Dextran Sulfate. Vortex for 30 mins to form nanocomplexes.

-

Lipid Film: Evaporate DSPC:Cholesterol (55:45 mol%) in chloroform to form a thin film.

-

Hydration: Hydrate the film with the Drug-Dextran complex solution at 60°C.

-

Sizing: Extrude through 100 nm polycarbonate filters (11 passes).

-

Purification: Dialyze against PBS (MWCO 10kDa) to remove unencapsulated drug.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Metabolic Liability Map" for this compound and how the proposed strategies intercept these failure points.

Caption: Figure 1. Metabolic fate of this compound showing the MAO-mediated inactivation pathway (Red) and the rescue strategy via Prodrug modification (Green).

Part 4: Experimental Validation Protocol

Before launching a full animal study, perform this Metabolic Stability Screen to confirm if MAO is the culprit.

Objective: Determine if MAO inhibition restores stability. System: Rat Liver Microsomes (RLM) + Mitochondria (MAO source).

Step-by-Step Guide:

-

Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

-

Groups:

-

Control: Compound + S9 Fraction (contains microsomes + cytosol).

-

MAO-Inhibited: Compound + S9 Fraction + Pargyline (10 µM, non-selective MAO inhibitor).

-

Cofactor: Add NADPH to initiate reaction.

-

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile.

-

Analysis: LC-MS/MS. Monitor disappearance of parent and appearance of the carboxylic acid metabolite (

mass shift pattern). -

Interpretation:

References

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[3][4][5][6] Nature Reviews Drug Discovery.

-

Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology.[7]

-

Gomes, P., et al. (2007). Prodrugs for Amines.[1][3][6] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] (Discusses specific strategies for masking primary amines to prevent MAO degradation).

-

Stella, V. J., et al. (2007).[11][13] Prodrug strategies to overcome poor water solubility.[2][3][13] Advanced Drug Delivery Reviews.

-

Bouchard, P., et al. (2002). Bioavailability of benzamide derivatives.[9] Journal of Pharmaceutical Sciences. (General reference for benzamide scaffold PK).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Effects of 3-aminobenzamide on expressions of poly (ADP ribose) polymerase and apoptosis inducing factor in cardiomyocytes of rats with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Efficacy Guide: 3-(3-Aminopropyl)benzamide vs. Clinical PARP Inhibitors

This guide provides an in-depth technical comparison between 3-(3-Aminopropyl)benzamide (3-APB) —a derivative of the classic first-generation inhibitor 3-aminobenzamide (3-AB)—and modern clinical PARP inhibitors (PARPi) such as Olaparib and Talazoparib .

Executive Summary: The Pharmacological Divide

In the landscape of PARP inhibition, This compound (3-APB) represents the "First Generation" pharmacophore. It functions primarily as a catalytic inhibitor , competing with NAD+ for the active site of PARP1/2. While useful as a chemical probe or affinity ligand (due to the aminopropyl linker), it lacks the cytotoxic potency required for clinical oncology.

In contrast, modern inhibitors like Olaparib and Talazoparib are PARP Trappers . They do not merely inhibit the enzymatic activity; they lock the PARP enzyme onto damaged DNA, creating cytotoxic protein-DNA complexes. This "trapping" mechanism drives their superior efficacy (100–1000x more potent) in BRCA-deficient cancers.

Key Differentiators at a Glance

| Feature | This compound (3-APB) | Olaparib (Lynparza) | Talazoparib (Talzenna) |

| Generation | 1st Gen (Benzamide Derivative) | 2nd/3rd Gen (Phthalazinone) | 3rd Gen (Triazole) |

| Primary Mechanism | Catalytic Inhibition (NAD+ Competitive) | Catalytic + Moderate Trapping | Catalytic + Super-Trapping |

| Enzymatic IC50 | ~5 – 30 µM (Micromolar)* | ~5 nM (Nanomolar) | ~0.57 nM (Sub-nanomolar) |

| Trapping Potency | Negligible | Moderate (1x Baseline) | High (~100x vs Olaparib) |

| Primary Use | Research Tool / Affinity Ligand | Clinical Oncology (Ovarian/Breast) | Clinical Oncology (Breast) |

*Note: Values estimated based on the core 3-aminobenzamide pharmacophore.

Mechanistic Deep Dive: Catalytic Inhibition vs. Trapping

To understand the efficacy gap, one must analyze the molecular mode of action.

The Benzamide Mechanism (3-APB)

3-APB mimics the nicotinamide moiety of NAD+. It binds to the catalytic pocket of PARP1, preventing the formation of poly(ADP-ribose) (PAR) chains. However, it allows the PARP enzyme to dissociate from DNA after binding. The DNA repair machinery can eventually access the break, making 3-APB a weak cytotoxic agent.

The Trapping Mechanism (Olaparib/Talazoparib)

Modern inhibitors bind to the catalytic site but also induce allosteric changes that increase the residence time of PARP on DNA. These "trapped" PARP-DNA complexes stall replication forks, leading to double-strand breaks (DSBs) that are lethal in homologous recombination-deficient (e.g., BRCA-/-) cells.

Visualization: Mechanism of Action Pathways

Figure 1: Mechanistic divergence between catalytic inhibitors (3-APB) and PARP trappers (Talazoparib).

Quantitative Efficacy Data

The following data consolidates enzymatic inhibition (IC50) and cellular cytotoxicity (EC50) values. Note the orders-of-magnitude difference in potency.

| Compound | Target | Enzymatic IC50 (Cell-Free) | Cellular EC50 (BRCA1-/- Cells) | Trapping Efficiency (Relative) |

| 3-Aminobenzamide (3-AB/3-APB) | PARP1 | 30,000 nM (30 µM) | > 1,000,000 nM (1 mM) | < 0.1 |

| Olaparib | PARP1 | 5 nM | ~10–20 nM | 1.0 (Baseline) |

| Talazoparib | PARP1 | 0.57 nM | ~0.3 nM | ~100 |

| Veliparib | PARP1 | 5.2 nM | ~5,000 nM | ~0.2 |

Data Source Synthesis: 3-AB is historically cited with µM potency [1]. Talazoparib demonstrates superior trapping-driven cytotoxicity [2][4].[1]